molecular formula C16H29N5O3 B12390187 N-(2-azidoacetyl)glycine DCHA salt

N-(2-azidoacetyl)glycine DCHA salt

Cat. No.: B12390187
M. Wt: 339.43 g/mol
InChI Key: URKIOVJESPPVFO-UHFFFAOYSA-N
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Description

N-(2-azidoacetyl)glycine DCHA salt: is a compound with the molecular formula C4H6N4O3·C12H23N and a molecular weight of 339.40 g/mol . azido diglycine dicyclohexylamine salt and appears as a white crystalline powder. This compound is primarily used in research and industrial applications, particularly in the field of amino acid synthesis and modification.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-azidoacetyl)glycine DCHA salt typically involves the reaction of glycine with azidoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the azido group. The resulting product is then purified by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions: N-(2-azidoacetyl)glycine DCHA salt undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted glycine derivatives.

Scientific Research Applications

N-(2-azidoacetyl)glycine DCHA salt has several applications in scientific research:

    Chemistry: Used in the synthesis of modified amino acids and peptides.

    Biology: Employed in labeling and tracking studies due to its azido group, which can participate in click chemistry reactions.

    Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-azidoacetyl)glycine DCHA salt involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry. This reactivity makes it useful for labeling and tracking molecules in biological systems . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being labeled or modified .

Comparison with Similar Compounds

  • N-(2-azidoacetyl)alanine DCHA salt
  • N-(2-azidoacetyl)valine DCHA salt
  • N-(2-azidoacetyl)leucine DCHA salt

Comparison: N-(2-azidoacetyl)glycine DCHA salt is unique due to its simple structure and the presence of the azido group, which imparts high reactivity. Compared to other azidoacetyl amino acids, it is more versatile in click chemistry applications due to the smaller size and lower steric hindrance of the glycine residue . This makes it particularly useful in applications where minimal interference with the biological system is desired .

Properties

Molecular Formula

C16H29N5O3

Molecular Weight

339.43 g/mol

IUPAC Name

2-[(2-azidoacetyl)amino]acetic acid;N-cyclohexylcyclohexanamine

InChI

InChI=1S/C12H23N.C4H6N4O3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;5-8-7-1-3(9)6-2-4(10)11/h11-13H,1-10H2;1-2H2,(H,6,9)(H,10,11)

InChI Key

URKIOVJESPPVFO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C(C(=O)O)NC(=O)CN=[N+]=[N-]

Origin of Product

United States

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